molecular formula C12H16ClNO3Si B1221411 1-(p-Chlorophenyl)silatrane CAS No. 29025-67-0

1-(p-Chlorophenyl)silatrane

Cat. No. B1221411
CAS RN: 29025-67-0
M. Wt: 285.8 g/mol
InChI Key: IKFVTMCLFHXPQF-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)silatrane is an organosilicon compound with the formula C12H16ClNO3Si . It has a molecular weight of 285.799 . The exact mass and complexity rating of the compound are currently unknown.


Synthesis Analysis

Silatranes, including 1-(p-Chlorophenyl)silatrane, are synthesized using various synthetic approaches . The review on silatrane chemistry provides a detailed explanation of the general synthetic approaches used to synthesize different silatranes . An organocatalytic approach to the formation of silatranyl cages has also been reported, which allows for a solvent-free and efficient protocol for the preparation of various organosilatranes .


Molecular Structure Analysis

The molecular structure of 1-(p-Chlorophenyl)silatrane is available as a 2D Mol file or as a computed 3D SD file . The structure is based on the IUPAC Standard InChI . The most interesting feature of silatranes, including 1-(p-Chlorophenyl)silatrane, is the variation of Si–N bond length on the basis of the axial substituent of Si .


Chemical Reactions Analysis

Silatranes, including 1-(p-Chlorophenyl)silatrane, have been studied for their reactivity . The review on silatrane chemistry discusses the reactivity of various silatranes . Amidine derivatives have been found to efficiently catalyze the conversion of trialkoxysilanes into organosilatranes .

Scientific Research Applications

Rodenticide Efficacy

1-(p-Chlorophenyl)silatrane has been evaluated as a rodenticide. Laboratory tests have demonstrated its effectiveness against Rattus norvegicus and Mus musculus, confirming its high oral toxicity. Field trials comparing this compound with zinc phosphide also revealed its efficacy in controlling urban infestations of house mice (Greaves, Redfern, & Tinworth, 1974), (Rowe, Swinney, & Bradfield, 1974).

Structural and NMR Studies

Silatranes, including 1-(p-Chlorophenyl)silatrane, have been the subject of various structural and nuclear magnetic resonance (NMR) studies. These studies have explored the influence of steric effects on their structure and NMR behavior, contributing to a deeper understanding of silatrane chemistry (Timosheva, Chandrasekaran, Day, & Holmes, 2001).

Biologically Active Ionic Liquids

1-(p-Chlorophenyl)silatrane has been used in the synthesis of biologically active ionic liquids. These ionic liquids, derived from reactions with 1-(3-aminopropyl)silatrane, have potential applications in various fields, including antimicrobial and tuberculostatic activities (Adamovich, Mirskov, Mirskova, & Voronkov, 2012).

Applications in Biology and Medicine

Silatranes, including derivatives of 1-(p-Chlorophenyl)silatrane, have shown potential in biology and medicine. They have been studied for their ability to form stable and smooth siloxane monolayers on various surfaces and are considered promising drug candidates. Their physiological activity includes potential roles as biostimulants, drugs, and materials in high-tech devices (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).

Synthesis and Characterization in Metal Complexes

Research has been conducted on the synthesis and structural characterization of 1-(p-Chlorophenyl)silatrane for incorporation into metal complex structures. These studies contribute to the understanding of its reactivity and potential applications in materials science (Dumitriu, Cazacu, Shova, Turta, & Simionescu, 2012).

Safety And Hazards

1-(p-Chlorophenyl)silatrane is extremely toxic . It was developed as a single-dose rodenticide, but it was never registered for this use . The median lethal dose (LD50) is 1-4 mg/kg for rats (oral) and 0.9-2.0 mg/kg for mice (oral) .

properties

IUPAC Name

1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFVTMCLFHXPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041215
Record name 1-(4-Chlorophenyl)silatrane
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Molecular Weight

285.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Chlorophenyl)silatrane

CAS RN

29025-67-0
Record name 1-(4-Chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 5-(4-Chlorophenyl)silatrane
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Record name 1-(p-Chlorophenyl)silatrane
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Record name 1-(4-Chlorophenyl)silatrane
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Record name 1-(4-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 5-p-Chlorophenylsilatrane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RM Laine - New Journal of Chemistry, 1999 - pubs.rsc.org
Silatrane glycol, 2, can be synthesized in kilogram quantities in one step from silica. Compound 2 is unusual for a silicon alkoxy compound as it is water soluble and water stable. …
Number of citations: 21 pubs.rsc.org
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
EW Schafer, WA Bowles - Archives of Environmental Contamination and …, 1985 - Springer
Five individual bioassay repellency or toxicity variables were estimated or determined for deer mice (Peromyscus maniculatus) and house mice (Mus musculus) under laboratory …
Number of citations: 137 link.springer.com
BR Pressly - 2020 - search.proquest.com
Tetramethylenedisulfotetramine (TETS) is a so-called “caged” convulsant, that is responsible for thousands of accidental and malicious poisonings. TETS is a potent convulsant (lethal …
Number of citations: 0 search.proquest.com
R Tacke, U Wannagat - Bioactive Organo-Silicon Compounds, 2006 - Springer
Silicon is next to oxygen the most abundant element in the lithosphere; the average content amounts about 30% by weight. Inorganic silicon compounds such as silica and silicates form …
Number of citations: 124 link.springer.com

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